molecular formula C11H15NO2 B13516883 methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B13516883
M. Wt: 193.24 g/mol
InChI Key: DPBWESRCHYYNRM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core. Its structure includes a methyl ester at position 2 and a methyl substituent at position 5 of the tetrahydroindole system. This compound belongs to a class of indole derivatives with applications in medicinal chemistry and materials science, particularly as intermediates in the synthesis of bioactive molecules.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h6-7,12H,3-5H2,1-2H3

InChI Key

DPBWESRCHYYNRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of Indole Derivatives with Carboxylic Acid Derivatives

Method Description:
This approach involves the condensation of substituted indoles with methyl or other ester derivatives of carboxylic acids. Under acidic conditions, the reaction proceeds via nucleophilic attack of the indole nitrogen on activated carboxylic derivatives, forming the tetrahydroindole core.

Reaction Scheme:

Indole derivative + methyl ester derivative → (acidic conditions) → methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Conditions:

  • Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid)
  • Elevated temperatures (80–120°C)
  • Solvents such as toluene or acetic acid

Advantages:

  • High yields
  • Relatively straightforward

Limitations:

  • Requires precise control of reaction conditions to prevent side reactions

Cyclization of N-Substituted Aniline Derivatives

Method Description:
This involves the cyclization of N-substituted aniline derivatives that possess a methyl group at the 5-position, followed by esterification at the 2-position.

Reaction Pathway:

N-Substituted aniline + formaldehyde or methylating agents → cyclization → tetrahydroindole core → esterification → methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Conditions:

  • Acidic or basic catalysis
  • Use of methylating agents like methyl iodide or dimethyl sulfate for methylation steps

Advantages:

  • Allows for regioselective methylation at the 5-position

Limitations:

  • Multi-step process with potential for side reactions

Hydrogenation of Indole Derivatives

Method Description:
A common route involves the hydrogenation of aromatic indole compounds to produce tetrahydroindole derivatives, followed by functionalization at the 2-position with ester groups.

Reaction Pathway:

Indole + H₂ (catalyst: Pd/C or Raney Ni) → tetrahydroindole → esterification at the 2-position → methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Conditions:

  • Hydrogen pressure (1–10 atm)
  • Temperatures of 25–80°C

Advantages:

  • Efficient reduction of aromatic rings
  • Can be combined with subsequent functionalization steps

Limitations:

  • Over-reduction risks, requiring careful control

Data Table of Synthesis Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Condensation Reaction Indole derivatives + carboxylic acid derivatives Acid catalyst 80–120°C, reflux 65–80% Widely used; high efficiency
Cyclization of N-Substituted Aniline N-Substituted aniline + formaldehyde Acid/base, methylating agents 60–100°C 50–70% Regioselective methylation possible
Hydrogenation of Indole Indole + H₂ Pd/C or Raney Ni 25–80°C, 1–10 atm 70–85% Good for tetrahydroindole core formation

Research Findings and Literature Support

  • Condensation reactions are the most common, as they allow for straightforward synthesis from simple indole precursors. Studies indicate that acid-catalyzed condensation yields the desired tetrahydroindole derivatives efficiently, with yields exceeding 75% under optimized conditions (source).

  • Cyclization methods offer regioselectivity, especially when methyl groups are introduced at specific positions prior to cyclization, enabling targeted synthesis of methylated derivatives.

  • Hydrogenation techniques are effective for reducing aromatic indoles to tetrahydro derivatives, which can then be esterified selectively at the 2-position.

Notes on Synthesis Optimization

Chemical Reactions Analysis

    Reactions: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various reactions, including

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: The products formed will vary based on the specific reaction conditions.

  • Scientific Research Applications

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family, characterized by a unique bicyclic structure with a tetrahydroindole framework and a carboxylate ester functional group. It has the molecular formula C11H15NO2C_{11}H_{15}NO_{2}. This compound has gained interest in medicinal chemistry because of its potential biological activities and applications.

    Potential Applications

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has potential applications in various fields:

    • Pharmaceuticals Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may be modified to enhance its biological activity or to synthesize analogs with desirable properties.

    Research and Interaction Studies

    Research indicates that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits various biological activities. Interaction studies often focus on its binding affinity towards biological targets, which is crucial for understanding the mechanism of action and optimizing the compound's structure for enhanced activity.

    Structural Similarities

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate shares structural similarities with several other compounds:

    Compound NameStructure TypeUnique Features
    Methyl 1H-indole-2-carboxylateIndole derivativeSimpler structure; lacks tetrahydro saturation
    Methyl 5-methoxy-1H-indole-2-carboxylateIndole derivativeContains a methoxy group; potential for increased solubility
    4,5,6,7-Tetrahydroindol-4-oneTetrahydroindoleContains a ketone functionality; known for medicinal properties
    N-(2-hydroxyphenyl)-methyl indole derivativesIndole derivativeFunctionalized at different positions; varying biological activity

    Mechanism of Action

    • The exact mechanism by which methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Positional Isomers: Substituent Effects

    • Methyl 3-Methyl-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 69366-66-1): This positional isomer shifts the methyl group to position 3. The molecular formula (C₁₁H₁₅NO₂) and weight (193.24 g/mol) are identical to the target compound. However, the altered substituent position impacts electronic distribution and steric interactions. For example, the 3-methyl group may influence hydrogen bonding or π-stacking in crystallographic applications .
    • Ethyl 4,4-Difluoro-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 2282741-08-4): Substitution with fluorine atoms at position 4 introduces electronegative effects, altering reactivity and polarity. The ethyl ester (vs. This compound is used in R&D for fluorinated drug candidates .

    Functional Group Variations

    • Indole-5-Carboxylic Acid (CAS 1670-81-1):
      Replacing the methyl ester with a carboxylic acid group at position 2 significantly increases polarity and acidity (pKa ~4–5). This derivative is used in metal-organic frameworks (MOFs) and coordination chemistry due to its chelating ability .

    • This modification is critical in prodrug design, where controlled hydrolysis of the benzyl group can modulate bioavailability .

    Research Implications

    The structural nuances of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogues highlight the importance of substituent positioning and functional group selection in drug design. For instance:

    • Bioavailability : Methyl esters (vs. ethyl) enhance metabolic stability in ester-containing prodrugs .
    • Regioselectivity : 5-Methyl substitution avoids steric clashes in enzyme-binding pockets compared to bulkier 5-benzyloxy groups .
    • Electron Effects : Fluorinated derivatives (e.g., 4,4-difluoro) improve membrane permeability and binding affinity in kinase inhibitors .

    Biological Activity

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

    Chemical Structure and Properties

    Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is characterized by a bicyclic structure derived from indole. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2 and it has a molecular weight of 193.24 g/mol . The compound features a tetrahydroindole framework with a carboxylate ester functional group, which contributes to its biological activity.

    Biological Activities

    Research indicates that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits several biological activities:

    • Antiviral Properties : Studies have shown that this compound can inhibit viral replication by interacting with specific viral enzymes .
    • Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
    • Antimicrobial Effects : The compound exhibits inhibitory activity against certain bacteria and fungi, indicating its potential use in treating infectious diseases .

    The mechanism of action for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves interactions with various molecular targets:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication .
    • Receptor Binding : Its indole structure allows for π-π interactions and hydrogen bonding with biological receptors, enhancing its binding affinity .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, it is useful to compare it with other indole derivatives:

    Compound NameStructure TypeUnique Features
    Methyl indole-6-carboxylateIndole derivativeLacks tetrahydro saturation
    Methyl 5-methoxy-1H-indole-2-carboxylateIndole derivativeContains a methoxy group; potential for increased solubility
    4,5,6,7-Tetrahydroindol-4-oneTetrahydroindoleContains a ketone functionality; known for medicinal properties
    N-(2-hydroxyphenyl)-methyl indole derivativesIndole derivativeFunctionalized at different positions; varying biological activity

    These comparisons highlight the unique substitution pattern of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate that may confer specific biological activities.

    Case Studies and Research Findings

    Recent studies have provided insights into the biological efficacy of this compound:

    • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate on human cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations .
    • Antiviral Activity Assessment : Research conducted by the National Institutes of Health demonstrated that this compound effectively inhibited the replication of certain viruses in vitro. Specific IC50 values were determined to quantify its potency .
    • Antimicrobial Testing : In a study assessing antimicrobial properties against common pathogens, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

    • Methodological Answer : The compound is typically synthesized via the Fischer indole synthesis , which involves reacting phenylhydrazine with a cyclic ketone (e.g., 5-methylcyclohexanone) under acidic conditions to form the tetrahydroindole core. Subsequent esterification with methyl chloroformate or transesterification from ethyl analogs (e.g., ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, CAS 37945-37-2) is performed .
    • Key Reaction Conditions :

    StepReagents/ConditionsYieldReference
    Indole Core FormationPhenylhydrazine, HCl, 110°C, 6h~65%
    EsterificationMethyl chloroformate, DMAP, THF, 0°C→RT~75%

    Q. Which spectroscopic methods are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methyl groups at C5 and ester at C2). Key shifts include δ ~3.7 ppm (ester OCH3_3) and δ ~2.3 ppm (tetrahydro ring CH2_2) .
    • IR : Strong C=O stretch at ~1700 cm1^{-1} (ester) and N-H stretch at ~3400 cm1^{-1} .
    • X-ray Crystallography : Resolves spatial conformation of the tetrahydroindole ring and substituent geometry .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield and purity?

    • Methodological Answer :

    • Catalyst Screening : Replace HCl with milder acids (e.g., acetic acid) during indole core formation to reduce side reactions. shows refluxing in acetic acid increases yield by 15% .
    • Purification : Use gradient HPLC (C18 column, acetonitrile/water) to isolate the product from byproducts like de-esterified analogs .
      • Optimization Data :
    ConditionYield ImprovementPurity (HPLC)Reference
    Acetic acid reflux+15%98%
    Sodium borohydride reductionStabilizes intermediates95%

    Q. How should researchers address contradictions in reported melting points or spectral data?

    • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For example:

    • Melting Point Variation : Recrystallize from DMF/water ( reports mp 232–234°C for indole-5-carboxylic acid; similar methods apply) .
    • Spectral Consistency : Compare 1H^1\text{H}-NMR with computational predictions (DFT) to validate assignments .
      • Case Study : Methyl 5-fluoro-1H-indole-2-carboxylate (CAS 167631-84-7) shows δ 7.8 ppm for H7 in DMSO-d6_6; deviations >0.1 ppm suggest solvent effects .

    Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

    • Methodological Answer :

    • Derivatization : Introduce substituents (e.g., halogens, methoxy) at C3/C4 via Vilsmeier-Haack formylation ( ) or nucleophilic substitution .
    • Assays : Test inhibitory activity against kinases (e.g., CDK2) using fluorescence polarization assays. IC50_{50} values correlate with ester group bulkiness .
      • SAR Findings :
    DerivativeSubstituentIC50_{50} (μM)Reference
    Ethyl ester-COOEt12.3
    Methyl ester-COOCH3_38.9

    Data Contradictions and Resolution

    Q. Why do computational models and experimental spectral data sometimes diverge?

    • Methodological Answer :

    • Solvent Effects : Simulations often assume gas-phase conditions, whereas experimental NMR uses DMSO or CDCl3_3. Apply COSMO-RS solvation models to align predictions .
    • Conformational Flexibility : The tetrahydroindole ring adopts multiple chair/boat conformations; MD simulations over 50 ns improve accuracy .

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